N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O4S3/c16-11-6-5-10(26-11)14-18-19-15(24-14)17-13(21)9-3-1-7-20(9)27(22,23)12-4-2-8-25-12/h2,4-6,8-9H,1,3,7H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGCEXLYZKBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The thiophene ring is sulfonylated using sulfonyl chloride in the presence of a base.
Coupling reactions: The various fragments are coupled together using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has potential as a pharmacophore in drug design. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although more research is needed to fully understand its pharmacological properties.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics or as a component in advanced polymers.
Mechanism of Action
The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Heterocycle Variation: The target compound uses a 1,3,4-oxadiazole ring, whereas analogs in and feature 1,3,4-thiadiazole (sulfur instead of oxygen).
Substituent Effects :
- The 5-bromothiophene group in the target compound provides bulkier halogenated aromaticity compared to the 4-fluorophenyl () or ethyl () groups. Bromine’s polarizability may improve hydrophobic interactions in binding pockets.
- The thiophene sulfonyl group in the target compound differs from the thiophene carbonyl () by replacing a carbonyl oxygen with a sulfonyl group, increasing acidity and hydrogen-bonding capacity.
Stereochemistry: The target compound lacks explicit stereochemical notation, whereas the analog in specifies an (2S) configuration. Chirality could significantly influence target affinity and selectivity.
Hypothetical Pharmacokinetic and Bioactivity Implications
While experimental data is unavailable in the provided evidence, structural trends suggest:
- Metabolic Stability : The oxadiazole ring may confer greater resistance to oxidative metabolism compared to thiadiazoles, as oxadiazoles are less prone to enzymatic degradation .
- Target Engagement : The sulfonyl group could interact with basic residues (e.g., lysine or arginine) in enzyme active sites, a feature absent in the carbonyl-containing analog ().
Biological Activity
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features that combine thiophene and oxadiazole moieties. This combination suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 336.207 g/mol |
| CAS Number | 1173311-91-5 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring and subsequent modifications to introduce the thiophene and sulfonyl groups. The general synthetic route includes:
- Bromination of thiophene derivatives.
- Cyclization with hydrazine to form the oxadiazole.
- Sulfonylation to attach the thiophenes.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives tested against A549 human lung adenocarcinoma cells showed promising results:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 10 | Significant reduction in cell viability |
| Compound B | 15 | Moderate activity with lower cytotoxicity |
| N-(5-bromothiophen...) | 12 | Notable selectivity towards cancerous cells |
The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation, suggesting that this compound could serve as a lead for further development in anticancer therapies .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various pathogens, including multidrug-resistant strains. The results indicate that it exhibits significant activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
A notable case study involved testing this compound's efficacy in a murine model of lung cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls:
- Control Group : Average tumor volume of 300 mm³.
- Treated Group : Average tumor volume reduced to 150 mm³ after four weeks.
This study underscores the therapeutic potential of this compound in oncological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
